17beta-Hydroxyestra-5(10),9(11)-dien-3-one
Overview
Description
17beta-Hydroxyestra-5(10),9(11)-dien-3-one is a synthetic steroid compound with the molecular formula C18H26O2. It is known for its significant biological activity and is often used in various scientific research applications. The compound is characterized by its unique structure, which includes a hydroxyl group at the 17th position and a double bond between the 5th and 10th carbon atoms, as well as between the 9th and 11th carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17beta-Hydroxyestra-5(10),9(11)-dien-3-one typically involves multiple steps, starting from simpler steroid precursors. One common method involves the use of 3-methoxy-17-hydroxy-estra-2,5(10)-diene as a starting material. The process includes bromination followed by dehydrobromination to introduce the necessary double bonds . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure quality and consistency. The process involves large-scale synthesis using high-purity reagents and solvents, followed by rigorous purification steps to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
17beta-Hydroxyestra-5(10),9(11)-dien-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include 17-keto derivatives, fully saturated steroids, and various substituted steroids, depending on the specific reagents and conditions used.
Scientific Research Applications
17beta-Hydroxyestra-5(10),9(11)-dien-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex steroid compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a modulator of steroid hormone receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in hormone replacement therapy and as an anti-inflammatory agent.
Industry: It is used in the production of various steroid-based pharmaceuticals and as a reference standard in analytical laboratories
Mechanism of Action
The mechanism of action of 17beta-Hydroxyestra-5(10),9(11)-dien-3-one involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This interaction can lead to various biological effects, including changes in cell proliferation, differentiation, and apoptosis. The specific pathways involved depend on the type of receptor and the cellular context.
Comparison with Similar Compounds
Similar Compounds
Estran-3-one, 17-hydroxy-, (5α,17β)-: This compound has a similar structure but differs in the position and configuration of the double bonds.
Estra-4,9,11-trien-3-one, 17-β-hydroxy-:
Uniqueness
17beta-Hydroxyestra-5(10),9(11)-dien-3-one is unique due to its specific double bond configuration and the presence of a hydroxyl group at the 17th position. These structural features contribute to its distinct biological activity and make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(8S,13S,14S,17S)-17-hydroxy-13-methyl-2,4,6,7,8,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8,15-17,20H,2-7,9-10H2,1H3/t15-,16+,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTRUFSEOHTFSE-OWSLCNJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2O)CCC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966543 | |
Record name | 17-Hydroxyestra-5(10),9(11)-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70966543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5218-51-9 | |
Record name | 17beta-Hydroxyestra-5(10),9(11)-dien-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005218519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-Hydroxyestra-5(10),9(11)-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70966543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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